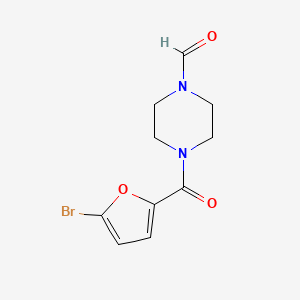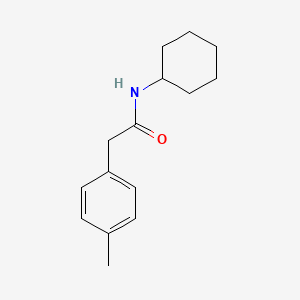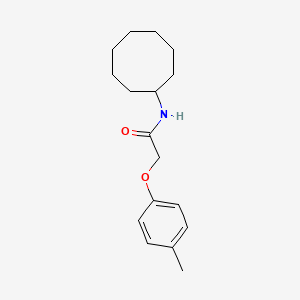
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde, also known as BFPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde is believed to exert its biological effects through the inhibition of specific enzymes and proteins. For example, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been shown to inhibit the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and cell death. By inhibiting PARP, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde can induce cell death in cancer cells that rely on this enzyme for survival. 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has also been shown to inhibit the protein kinase CK2, which is involved in cellular signaling pathways and has been implicated in cancer and other diseases.
Biochemical and Physiological Effects:
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects in various systems. For example, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and modulate the activity of various enzymes and proteins. In addition, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit specific enzymes and proteins, and its potential as a building block for novel materials. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are many potential future directions for research on 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde. Some possible areas of focus include:
- Further exploration of 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde's potential as a drug candidate for the treatment of cancer and other diseases
- Development of new synthetic methods for 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde and related compounds
- Investigation of 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde's potential as a building block for the synthesis of novel materials with unique properties
- Further elucidation of the mechanisms by which 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde exerts its biological effects
- Exploration of the potential of 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde as a tool for studying protein-protein interactions and enzyme kinetics
In conclusion, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde is a promising chemical compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanisms of action and potential uses, but the current evidence suggests that 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde may have important implications for the treatment of cancer and other diseases, as well as for the development of novel materials and tools for scientific research.
Métodos De Síntesis
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde can be synthesized through a multistep process involving the reaction of 5-bromo-2-fuorobenzoyl chloride with piperazine followed by oxidation with sodium chlorite. This method has been reported to yield high purity and yield of 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde.
Aplicaciones Científicas De Investigación
4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been investigated as a potential drug candidate for the treatment of cancer and other diseases due to its ability to inhibit certain enzymes and proteins involved in disease progression. In biochemistry, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been used as a tool to study protein-protein interactions and enzyme kinetics. In materials science, 4-(5-bromo-2-furoyl)-1-piperazinecarbaldehyde has been explored for its potential use as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
4-(5-bromofuran-2-carbonyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-9-2-1-8(16-9)10(15)13-5-3-12(7-14)4-6-13/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKJYANPXRYBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(5-Bromofuran-2-yl)carbonyl]piperazine-1-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)
![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)

![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)
![2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)

